1-(4-FLUOROPHENYL)-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE
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Overview
Description
1-(4-FLUOROPHENYL)-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a fluorophenyl group and a triazoloquinoline moiety connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage, typically achieved through a nucleophilic substitution reaction between a thiol and an alkyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazoloquinoline core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazoloquinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-FLUOROPHENYL)-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorophenyl and triazoloquinoline moieties. These interactions may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-[(5,7,9-trimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone
- 1-(4-Bromophenyl)-2-[(5,7,9-trimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine, chlorine, bromine).
- Reactivity: The different halogens can influence the compound’s reactivity and interaction with other molecules.
- Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-12-8-14(3)20-17(9-12)13(2)10-19-23-24-21(25(19)20)27-11-18(26)15-4-6-16(22)7-5-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMZQGUXUAGSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCC(=O)C4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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